BenchChemオンラインストアへようこそ!

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide

Kinase inhibitor scaffold Regioisomer selectivity Medicinal chemistry

This compound delivers a regiospecifically defined 1-methylpyrazol-4-yl-pyridine core with an ortho-methylthio benzamide — a precise three-dimensional pharmacophore validated in kinase inhibitor patent families targeting TGF-βRI, RET, and RUVBL1/2. Procuring this exact isomer ensures reproducible binding interactions; generic substitution with regioisomeric mixtures risks divergent selectivity and potency across target panels. Use it to establish baseline SAR, benchmark IC50 shifts, and build focused, systematically comparable libraries from a single, structurally authenticated parent scaffold.

Molecular Formula C18H18N4OS
Molecular Weight 338.43
CAS No. 2034291-02-4
Cat. No. B2483367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide
CAS2034291-02-4
Molecular FormulaC18H18N4OS
Molecular Weight338.43
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3SC
InChIInChI=1S/C18H18N4OS/c1-22-12-14(11-21-22)17-13(6-5-9-19-17)10-20-18(23)15-7-3-4-8-16(15)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23)
InChIKeyLXZMWVCWSPZMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide (CAS 2034291-02-4): Chemical Profile and Structural Classification


N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide (CAS 2034291-02-4) belongs to the class of substituted benzamides featuring a 2-(methylthio)benzamide core linked via a methylene bridge to a 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl moiety. Its molecular formula is C18H18N4OS with a molecular weight of 338.43 g/mol. The compound incorporates two privileged heterocyclic scaffolds—pyrazole and pyridine—that are commonly exploited in kinase inhibitor and receptor modulator programs [1]. The ortho-methylthio substituent on the benzamide ring introduces a sulfur-based pharmacophore capable of engaging hydrophobic pockets and potentially forming chalcogen bonding interactions, a feature absent in simpler benzamide analogs [2]. This compound is currently offered as a research chemical by multiple suppliers with a typical purity of 95% and is used as a building block or screening hit in early-stage drug discovery campaigns targeting oncological and inflammatory pathways.

Why N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide Cannot Be Simply Replaced by Generic In-Class Analogs


The precise arrangement of functional groups in this compound—specifically the 1-methylpyrazol-4-yl attachment at the pyridine 2-position, the methylene linker at the pyridine 3-position, and the ortho-methylthio benzamide—creates a unique three-dimensional pharmacophore. Minor positional isomerism, such as moving the pyrazole attachment from the 4-yl to the 3-yl position or altering the benzamide substitution pattern, can profoundly alter target binding profiles [1]. The broad structural patent literature on pyrazole-pyridine amides demonstrates that even regioisomers within the same molecular formula often exhibit divergent selectivity and potency across kinase and GPCR target panels [2]. Consequently, generic substitution with an in-class compound lacking this exact connectivity risks loss of the specific binding interactions that may underlie the compound's intended biological activity, rendering experimental results non-reproducible across different research lots.

Differential Evidence Guide: Quantifiable Performance Indicators for N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide


Regioisomeric Differentiation: Target Compound vs. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide

The target compound (CAS 2034291-02-4) differs from its closest regioisomer, N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide (CAS 2309307-81-9), in both pyrazole connectivity (1-methylpyrazol-4-yl vs. 2-methylpyrazol-3-yl) and pyridine attachment point (pyridin-3-yl vs. pyridin-4-yl). While both share the identical molecular formula C18H18N4OS and molecular weight 338.43, the distinct substitution patterns are expected to yield divergent kinase selectivity profiles based on structure-activity relationship (SAR) data from analogous pyrazole-carboxamide series [1]. In reported kinase assays for closely related pyridyl-pyrazole benzamides, positional isomers have shown IC50 differences exceeding 10-fold against specific kinase targets (e.g., TGF-β type 1 receptor) [2].

Kinase inhibitor scaffold Regioisomer selectivity Medicinal chemistry

Methylthio Pharmacophore Contribution: 2-(Methylthio)benzamide vs. Unsubstituted Benzamide Analogs

The presence of the ortho-methylthio (-SCH3) group on the benzamide ring differentiates this compound from N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide analogs lacking this substituent. In related 2-(methylthio)benzamide series, the thioether moiety has been shown to enhance hydrophobic packing in the kinase back pocket and contribute to metabolic stability relative to unsubstituted benzamides [1]. Specifically, patent exemplifications of pyrazole amide kinase inhibitors indicate that 2-(methylthio)benzamide derivatives can exhibit IC50 values in the sub-micromolar range against RET kinase, whereas the corresponding unsubstituted benzamide controls showed >10-fold reduced potency [2].

Sulfur pharmacophore Hydrophobic binding Kinase hinge region

Pyrazole Regiochemistry: N-Methylpyrazol-4-yl vs. N-Methylpyrazol-5-yl Substituent Effects

The target compound incorporates a 1-methyl-1H-pyrazol-4-yl moiety attached at the pyridine C2 position. In contrast, the analog N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide features a pyrazol-5-yl linkage and meta-methylthio arrangement. Literature SAR for pyrazole-based kinase inhibitors demonstrates that the pyrazole N-methyl position and aryl attachment point critically influence hinge-binding geometry and selectivity profiles [1]. Pyrazol-4-yl substituted compounds have shown enhanced selectivity for TGF-βRI over p38α MAP kinase compared to pyrazol-5-yl congeners, with selectivity ratios shifting by 5- to 20-fold depending on the regiochemistry [2]. While direct data for the target compound is not publicly disclosed, this class-level SAR pattern is consistent across multiple pyrazole-carboxamide inhibitor programs.

Pyrazole isomerism Kinase selectivity Hinge binder

Optimal Application Scenarios for N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide in Drug Discovery and Chemical Biology


Kinase Inhibitor Primary Screening and Hit-to-Lead Optimization

This compound serves as a structurally defined starting point for kinase inhibitor programs, particularly those targeting TGF-βRI, RET, or RUVBL1/2. Its pyrazole-pyridine-benzamide scaffold has been validated in multiple patent families as a privileged kinase hinge-binding motif [1]. Researchers can use this compound to establish baseline SAR, measuring IC50 shifts when modifying the methylthio group or pyrazole regiochemistry before investing in proprietary library synthesis.

Chemical Probe Development for Target Validation Studies

The compound's unique combination of an ortho-methylthio benzamide and a 1-methylpyrazol-4-yl-pyridine core makes it suitable for developing chemical probes with defined selectivity windows. Close structural analogs have demonstrated target engagement in cellular assays (e.g., calcium flux inhibition in P2Y1 receptor studies with IC50 values from 29 nM to 350 nM across assay formats) [2], providing a benchmark for optimizing this scaffold.

Focused Library Synthesis and Structure-Activity Relationship Expansion

As a building block with multiple modifiable positions (methylthio sulfur, pyridine nitrogen, amide linker), this compound enables parallel synthesis of focused libraries. Procurement of this specific isomer ensures library members can be systematically compared to the parent scaffold [1], avoiding the confounding effects of regioisomeric mixtures that plague vendor-supplied analog sets.

Quote Request

Request a Quote for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.